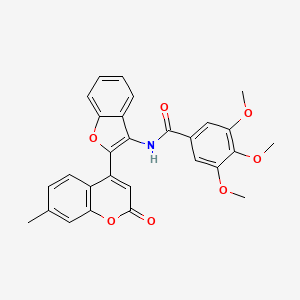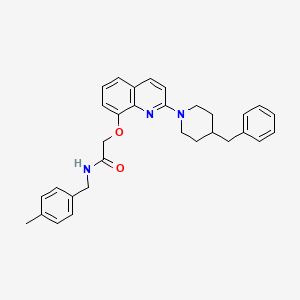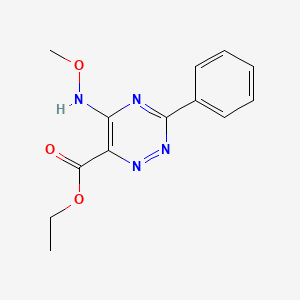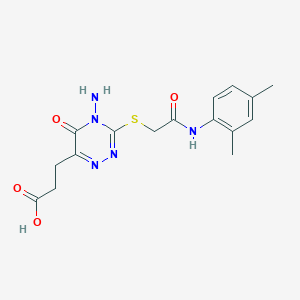
3,4,5-trimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,4,5-trimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide” is a complex organic molecule. It contains several functional groups including a benzamide group, a chromene group, and a benzofuran group, all of which are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide, chromene, and benzofuran groups would each contribute to the overall structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzamide group could undergo hydrolysis to produce benzoic acid . The chromene and benzofuran groups could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple oxygen atoms could make the compound relatively polar . The compound could also exhibit aromaticity due to the presence of multiple ring structures .Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : New coumarin derivatives, including those related to the target compound, have been synthesized and tested for their in vitro antimicrobial activity. These compounds showed significant inhibitory activity against tested bacterial strains, indicating their potential as antimicrobial agents (Al-Rifai et al., 2011).
Anticancer Activity : Novel 3,4,5-trimethoxyphenyl coumarin derivatives have been evaluated for antitumor activity against various human cancer cell lines. Some of these compounds displayed better inhibitory activity than the standard drug 5-fluorouracil, highlighting their potential in cancer treatment (Shi et al., 2020).
Chemical Synthesis Applications
Synthesis of Heterocycles : The synthesis of benzofurans, 2H-chromenes, and benzoxepines has been achieved through Claisen rearrangement and ring-closing metathesis. These methods provide access to phenylpropanoid natural products and highlight the versatility of coumarin and benzofuran derivatives in organic synthesis (Kotha & Solanke, 2022).
Nucleophilic Reactivity : A novel 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal demonstrated interesting chemical reactivity towards mono- and di-nitrogen nucleophiles, leading to the synthesis of novel benzofuran derivatives with potential application in organic synthesis (Ali et al., 2020).
Material Science Applications
- Computational Investigation : A computational study on a benzofuran coumarin derivative provided insights into its electronic structure, including the highest occupied molecular orbitals, lowest unoccupied molecular orbitals, and theoretical bandgap energy. This investigation suggests the compound's potential in material science applications, particularly in electronic and photonic materials (Mallikarjunaiah et al., 2021).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
The compound interacts with its targets, leading to their inhibition . For instance, it inhibits tubulin polymerization, a critical process in cell division . It also inhibits Hsp90, a chaperone protein that assists in protein folding and stability . By inhibiting these targets, the compound disrupts their normal functions, leading to changes in cellular processes .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For example, it disrupts the microtubule dynamics by inhibiting tubulin, affecting cell division . It also interferes with the redox homeostasis by inhibiting TrxR, leading to oxidative stress . Furthermore, it affects gene expression by inhibiting HLSD1, a histone demethylase .
Result of Action
The compound’s action results in molecular and cellular effects, including cell cycle arrest (due to tubulin inhibition), protein misfolding (due to Hsp90 inhibition), oxidative stress (due to TrxR inhibition), and changes in gene expression (due to HLSD1 inhibition) . These effects can lead to cell death, particularly in cancer cells, given their high proliferation rate and dependence on these pathways .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO7/c1-15-9-10-17-19(14-24(30)35-21(17)11-15)26-25(18-7-5-6-8-20(18)36-26)29-28(31)16-12-22(32-2)27(34-4)23(13-16)33-3/h5-14H,1-4H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKYFQLBOVUYNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Aminomethyl)piperidin-1-yl]-3-(4-methylpiperidin-1-yl)propan-2-ol](/img/structure/B2926400.png)
![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2926401.png)

![4-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2926406.png)


![2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine](/img/structure/B2926412.png)

![2-((4-fluorobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2926414.png)

![(E)-2-amino-N-cyclopentyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2926417.png)
![Potassium trifluoro(6-oxaspiro[2.5]octan-1-YL)borate](/img/structure/B2926418.png)

